molecular formula C9H14Cl2N2 B12975939 4-(Azetidin-3-yl)aniline dihydrochloride

4-(Azetidin-3-yl)aniline dihydrochloride

Cat. No.: B12975939
M. Wt: 221.12 g/mol
InChI Key: SPGLWJZSBKKUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yl)aniline dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a derivative of aniline, where the aniline ring is substituted with an azetidine group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)aniline dihydrochloride typically involves the reaction of aniline with azetidine under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction followed by a reduction step to introduce the azetidine group. The reaction conditions often require the use of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)aniline dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, azetidine derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Azetidin-3-yl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yl)aniline
  • 4-(Azetidin-3-yl)aniline hydrochloride
  • 4-(Azetidin-3-yl)aniline sulfate

Uniqueness

4-(Azetidin-3-yl)aniline dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications .

Properties

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

4-(azetidin-3-yl)aniline;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;;/h1-4,8,11H,5-6,10H2;2*1H

InChI Key

SPGLWJZSBKKUJC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.